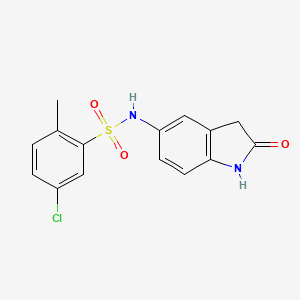

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonamide group, which is a common functional group in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .

Métodos De Preparación

The synthesis of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonamide and 2-oxoindoline.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reaction: The 5-chloro-2-methylbenzenesulfonamide is coupled with 2-oxoindoline under reflux conditions to form the desired product.

Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Análisis De Reacciones Químicas

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the sulfonamide group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and products .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has shown promise as a potential enzyme inhibitor , particularly against proteases and kinases. Its sulfonamide moiety can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism has implications for developing therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Study : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, inhibiting cell proliferation through specific enzyme pathways critical for cancer survival.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against bacterial strains. Sulfonamides are well-known for their ability to inhibit bacterial folic acid synthesis, which is crucial for nucleic acid production.

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial activity against various bacterial strains |

| Sulfamethoxazole | Antibacterial agent targeting folate synthesis |

| Sulfasalazine | Anti-inflammatory and antibacterial effects |

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be a building block in organic synthesis, facilitating the creation of complex molecules used in polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as antibacterial or anti-inflammatory actions.

Comparación Con Compuestos Similares

5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other indole derivatives and sulfonamides:

Indole Derivatives: Compounds like indomethacin and tenidap sodium share the indole scaffold and exhibit anti-inflammatory properties.

Sulfonamides: Sulfamethoxazole and sulfasalazine are well-known sulfonamide drugs with antibacterial and anti-inflammatory activities.

Actividad Biológica

5-Chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O4S with a molecular weight of 352.8 g/mol. The presence of a chloro group, a methyl group, and an oxoindole moiety in its structure suggests diverse biological activities, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2O4S |

| Molecular Weight | 352.8 g/mol |

| Functional Groups | Sulfonamide, Chloro, Methyl, Oxoindole |

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis. Studies indicate that this compound exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

In a comparative study of related compounds, it was found that similar sulfonamides demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The compound's oxoindole moiety may enhance its ability to cross biological membranes and interact with specific cellular targets, making it a candidate for anticancer drug development. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation effectively. For instance, related compounds have exhibited IC50 values in the range of 8.38–11.67 µM against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the sulfonamide structure significantly impact its biological activity. For example, the introduction of different substituents on the indole ring or the benzenesulfonamide moiety can enhance potency or selectivity toward specific biological targets .

Key Findings from SAR Studies

- Chloro Substitution : The presence of the chloro group is critical for maintaining antibacterial activity.

- Indole Modifications : Variations in the indole moiety can lead to improved anticancer properties.

- Sulfonamide Group : The sulfonamide functional group acts as a key pharmacophore for enzyme inhibition.

Case Study 1: Antimycobacterial Activity

A series of related compounds were synthesized and tested for antimycobacterial activity, showing promising results comparable to established drugs like isoniazid . This study highlights the potential of this compound in treating mycobacterial infections.

Case Study 2: Photosynthetic Inhibition

Another study evaluated similar compounds for their ability to inhibit photosynthetic electron transport in Spinacia oleracea chloroplasts. The findings indicated that these compounds could bind reversibly to photosystem II, suggesting potential applications in herbicide development .

Propiedades

IUPAC Name |

5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMHGZDPPISLCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.